21-(Acetyloxy)-9b,11b-epoxy-pregna-1,4,16-triene-3,20-dione
Description
([1,1'-Biphenyl]-2-yl)oxysilane is an organosilicon compound featuring a biphenyl group linked via an oxygen atom to a trimethylsilyl moiety. Its molecular formula is C₁₅H₁₈OSi, with a molecular weight of 242.39 g/mol. The biphenyl-oxy group confers rigidity and aromaticity, while the trimethylsilyl group enhances hydrophobicity and reactivity in silylation or cross-coupling reactions . This compound is used in organic synthesis, particularly in palladium-catalyzed cross-couplings, and may serve as a precursor for materials science applications due to its conjugated aromatic system .
Structure
3D Structure
Properties
IUPAC Name |
[2-[(1S,2S,10S,11S,15S,17S)-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-14-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O5/c1-13(24)27-12-19(26)18-7-6-16-17-5-4-14-10-15(25)8-9-22(14,3)23(17)20(28-23)11-21(16,18)2/h7-10,16-17,20H,4-6,11-12H2,1-3H3/t16-,17-,20-,21-,22-,23+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZZIRWUQLDQOR-GMNINMNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CCC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(C[C@H]3[C@@]4([C@H]2CCC5=CC(=O)C=C[C@@]54C)O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901169351 | |
| Record name | (9β,11β)-21-(Acetyloxy)-9,11-epoxypregna-1,4,16-triene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901169351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103466-44-0 | |
| Record name | (9β,11β)-21-(Acetyloxy)-9,11-epoxypregna-1,4,16-triene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103466-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (9β,11β)-21-(Acetyloxy)-9,11-epoxypregna-1,4,16-triene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901169351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9beta,11beta)-3,20-dioxo-9,11-epoxypregna-1,4,16-trien-21-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-(Acetyloxy)-9b,11b-epoxy-pregna-1,4,16-triene-3,20-dione typically involves multiple steps, starting from readily available steroid precursors. One efficient method involves the dehydration of 9α-hydroxyandrostenedione to form a C9–C11 double bond, followed by the construction of the pregnane side chain using a cyanohydrin version . The addition of a dihydroxyacetone motif by sequential iodination and acetoxylation constructs the corticosteroid structure . Industrial production methods often utilize microbiological and chemical transformations to introduce the required modifications into the steroid structure .
Chemical Reactions Analysis
Types of Reactions
21-(Acetyloxy)-9b,11b-epoxy-pregna-1,4,16-triene-3,20-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, thionyl chloride (SOCl₂) is often used to convert carboxylic acids into acid chlorides . Acid-catalyzed nucleophilic acyl substitution reactions are also common, where carboxylic acids react with alcohols to form esters .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.
Scientific Research Applications
Basic Information
- Molecular Formula : C23H26O5
- Molecular Weight : 382.46 g/mol
- IUPAC Name : 2-((4aS,4bS,5aS,6aS,9aS,9bS)-4a,6a-dimethyl-2-oxo-2,4a,5a,6,6a,9,9a,9b,10,11-decahydrocyclopenta[1,2]phenanthro[4,4a-b]oxiren-7-yl)-2-oxoethyl acetate
- CAS Number : 103466-44-0
Structural Characteristics
The compound features an epoxy group and an acetyloxy substituent that contribute to its biological activity. The presence of these functional groups enhances its interaction with biological targets.
Pharmaceutical Development
21-(Acetyloxy)-9b,11b-epoxy-pregna-1,4,16-triene-3,20-dione serves as a pharmaceutical intermediate in the synthesis of corticosteroids such as dexamethasone. Its structural similarity allows it to be utilized in the development of new anti-inflammatory and immunosuppressive agents.
Case Study: Synthesis of Dexamethasone
Research has demonstrated that this compound can be effectively transformed into dexamethasone through a series of chemical reactions involving oxidation and functional group modifications. This process highlights its utility as a precursor in steroid synthesis .
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory and immunomodulatory effects. These properties are essential for treating conditions such as autoimmune diseases and allergies.
Experimental Findings
In vitro studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6. Such findings suggest potential applications in managing chronic inflammatory conditions .
Mechanistic Studies on Steroid Action
The compound is also valuable for studying the mechanism of action of steroids at the molecular level. Understanding how this compound interacts with glucocorticoid receptors can provide insights into its pharmacodynamics.
Research Insights
Studies utilizing receptor binding assays have indicated that this compound binds effectively to glucocorticoid receptors, leading to transcriptional activation of anti-inflammatory genes .
Data Tables
Mechanism of Action
The mechanism of action of 21-(Acetyloxy)-9b,11b-epoxy-pregna-1,4,16-triene-3,20-dione involves its interaction with specific molecular targets and pathways. After oral ingestion, it is deacetylated at position 21 by plasma esterases, producing the active metabolite . This metabolite then interacts with glucocorticoid receptors, modulating the expression of genes involved in inflammation and immune response .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Trimethyl(2-phenylethoxy)silane
- Formula : C₁₁H₁₈OSi
- Molecular Weight : 194.35 g/mol
- Key Differences: Lacks the biphenyl system, featuring a single phenethyl group. This results in lower melting points and higher solubility in aliphatic solvents .
[1,1'-Biphenyl]-2-yltrimethylsilane
- Formula : C₁₅H₁₈Si
- Molecular Weight : 226.39 g/mol
- Key Differences : The absence of an oxygen atom alters electronic properties. The direct Si-C bond (vs. Si-O-C in the target) reduces polarity, making it less reactive in hydrolysis or nucleophilic substitutions .
Trimethyl((4-nitrophenyl)ethynyl)silane
- Formula: C₁₁H₁₃NO₂Si
- Molecular Weight : 219.31 g/mol
- Key Differences : The ethynyl and nitro groups introduce electron-withdrawing effects, enhancing electrophilicity. This contrasts with the electron-rich biphenyl-oxy group in the target, which may participate in oxidative coupling or act as a directing group in catalysis .
Trimethyl[(1-methylnonyl)oxy]silane
Physical and Chemical Properties
| Property | ([1,1'-Biphenyl]-2-yl)oxysilane | Trimethyl(2-phenylethoxy)silane | Trimethyl((4-nitrophenyl)ethynyl)silane | Trimethyl[(1-methylnonyl)oxy]silane |
|---|---|---|---|---|
| Molecular Formula | C₁₅H₁₈OSi | C₁₁H₁₈OSi | C₁₁H₁₃NO₂Si | C₁₃H₃₀OSi |
| Molecular Weight | 242.39 | 194.35 | 219.31 | 230.46 |
| Aromaticity | High (biphenyl) | Moderate (phenyl) | Moderate (nitrophenyl) | None (alkyl) |
| Polarity | Moderate (Si-O-C linkage) | Low | High (nitro group) | Very low |
| Reactivity | Hydrolysis-prone, cross-coupling compatible | Stable under basic conditions | Electrophilic due to nitro group | Stable, inert |
| Typical State | Solid/Low-melting solid | Liquid | Solid | Liquid |
Research Findings and Data Validation
- Synthetic Routes : The target compound can be synthesized via silylation of [1,1'-Biphenyl]-2-ol with trimethylsilyl chloride under mild conditions, leveraging the alcohol’s acidity (pKa ~10–12) . This contrasts with alkylsilanes, which require stronger bases or elevated temperatures .
- Thermal Stability : Biphenyl-derived silanes exhibit higher thermal stability (decomposition >200°C) compared to alkylsilanes (<150°C) due to aromatic ring stabilization .
- Spectroscopic Data : The target compound’s NMR spectra would show distinct aromatic proton signals (δ 7.2–7.8 ppm) and a trimethylsilyl singlet (δ 0.1–0.3 ppm), differing from alkylsilanes’ aliphatic signals .
Biological Activity
21-(Acetyloxy)-9b,11b-epoxy-pregna-1,4,16-triene-3,20-dione is a synthetic steroid compound derived from pregnane. Its unique structural features include an acetyloxy group at the 21st position and an epoxy group at the 9b and 11b positions. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C23H26O5
- CAS Number : 103466-44-0
- Molecular Weight : 398.45 g/mol
The biological activity of this compound primarily arises from its interaction with steroid receptors and metabolic pathways. Upon administration, the compound is deacetylated at the 21st position by plasma esterases, leading to the formation of active metabolites that exert various biological effects.
Pharmacological Effects
- Anti-inflammatory Activity : Research indicates that this compound may exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines and mediators.
- Corticosteroid Activity : It serves as an intermediate in the synthesis of corticosteroids, which are crucial for regulating metabolism and immune response.
- Antitumor Potential : Preliminary studies suggest that derivatives of this compound may show cytotoxic effects against certain cancer cell lines.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Clascoterone | 21-(Acetyloxy)-17-(1-oxopropoxy)-pregn-4-ene-3,20-dione | Acne treatment |
| Deflazacort | Corticosteroid with a similar backbone | Duchenne muscular dystrophy treatment |
Study 1: Metabolic Pathways
A study conducted by researchers on the microbial conversion of related compounds demonstrated that Nocardioides simplex VKM Ac-2033D could selectively convert 21-acetoxy-pregna derivatives into dehydroanalogues. This research highlighted the metabolic pathways involved in steroid biosynthesis and the potential for developing glucocorticoids from these precursors .
Study 2: Cytotoxicity Assessment
In vitro studies have assessed the cytotoxic effects of various steroid derivatives on cancer cell lines such as HeLa and Hep-2. The findings indicated that certain metabolites derived from this compound exhibited significant cytotoxicity against these cell lines .
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of 21-(Acetyloxy)-9b,11b-epoxy-pregna-1,4,16-triene-3,20-dione be confirmed experimentally?
- Methodological Answer : Use X-ray crystallography to resolve the spatial arrangement of the 9β,11β-epoxy ring and 16α-methyl group. For intermediates, employ nuclear Overhauser effect (NOE) NMR spectroscopy to detect proximity between protons (e.g., H-9β and H-11β) and confirm epoxy ring geometry. Compare observed coupling constants with computational models (e.g., density functional theory) to validate stereochemistry .
Q. What analytical techniques are recommended for characterizing this compound’s purity in synthetic batches?
- Methodological Answer : Combine reversed-phase HPLC with UV detection (λ = 240 nm for α,β-unsaturated ketones) and high-resolution mass spectrometry (HRMS) to identify impurities. For quantitation, use a C18 column with acetonitrile/water (70:30) mobile phase at 1 mL/min. Cross-reference retention times with known standards (e.g., Dexamethasone Impurity D, CAS 7793-38-6) .
Q. How does the acetyloxy group at C-21 influence the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–10) at 40°C for 14 days. Monitor degradation via LC-MS, focusing on hydrolysis of the acetyloxy group to form 21-hydroxy derivatives. Compare kinetic data (e.g., t90) with non-acetylated analogs to assess stabilization effects .
Advanced Research Questions
Q. What strategies optimize the synthesis of the 9β,11β-epoxy ring without side reactions?
- Methodological Answer : Use perchloric acid as a catalyst in dioxane/acrolein (3:1 v/v) to promote regioselective epoxidation of the Δ9,11 double bond. Maintain reaction temperatures below 25°C to minimize over-oxidation. Purify intermediates via silica gel chromatography (ethyl acetate/hexane, 1:1) and confirm epoxy formation by FT-IR (C-O-C stretch at 950 cm⁻¹) .
Q. How can conflicting structural data (e.g., 16α vs. 16β-methyl configurations) be resolved in literature reports?
- Methodological Answer : Perform comparative NMR analysis using deuterated analogs (e.g., 6-~2~H₁ derivatives) to isolate signals for H-16 and adjacent protons. For 16α-methyl, expect a 1.2 ppm triplet (J = 6.5 Hz) integrating for three protons, whereas 16β-methyl shows a downfield shift due to steric hindrance with the epoxy ring .
Q. What in vitro models are suitable for studying the compound’s glucocorticoid receptor (GR) binding affinity?
- Methodological Answer : Use GR-transfected HEK293 cells with a luciferase reporter assay. Incubate cells with 10 nM–10 µM of the compound and measure luminescence after 24 hours. Compare EC50 values with dexamethasone (positive control) and assess selectivity via mineralocorticoid receptor (MR) antagonism assays .
Data Contradiction Analysis
Q. How to address discrepancies in reported metabolic pathways for epoxy-pregnane derivatives?
- Methodological Answer : Trace metabolic products using deuterium-labeled analogs (e.g., D4 at C-6) in hepatocyte incubations. Analyze urine samples via UPLC-QTOF-MS to identify hydroxylated (C-17 or C-21) or conjugated (glucuronide) metabolites. Cross-validate with CYP450 inhibition assays (e.g., ketoconazole for CYP3A4) to pinpoint enzymatic pathways .
Methodological Notes
- Stereochemical Confirmation : Always correlate NOE NMR data with computational modeling to avoid misinterpretation of overlapping signals .
- Stability Testing : Include radical scavengers (e.g., BHT) in stability buffers to isolate hydrolytic vs. oxidative degradation pathways .
- Synthesis Optimization : Replace acrolein with milder epoxidizing agents (e.g., mCPBA) if acrolein-induced polymerization occurs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
